molecular formula C12H17ClN2 B13224023 3-(3-Chlorophenyl)-1-ethylpiperazine

3-(3-Chlorophenyl)-1-ethylpiperazine

Cat. No.: B13224023
M. Wt: 224.73 g/mol
InChI Key: ULOKDMONFNPDPB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-ethylpiperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications, including use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound this compound is characterized by the presence of a chlorophenyl group attached to an ethylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-ethylpiperazine typically involves the reaction of 3-chloroaniline with ethylpiperazine under specific conditions. One common method is the nucleophilic substitution reaction where 3-chloroaniline is reacted with ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Similar structure but lacks the ethyl group.

    1-(4-Chlorophenyl)piperazine: Similar structure with the chlorine atom at a different position.

    1-(3-Trifluoromethylphenyl)piperazine: Similar structure with a trifluoromethyl group instead of a chlorine atom.

Uniqueness

3-(3-Chlorophenyl)-1-ethylpiperazine is unique due to the presence of both the chlorophenyl and ethylpiperazine moieties, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and distinct reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-ethylpiperazine

InChI

InChI=1S/C12H17ClN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3

InChI Key

ULOKDMONFNPDPB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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